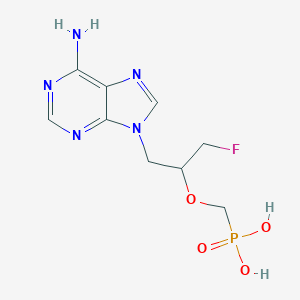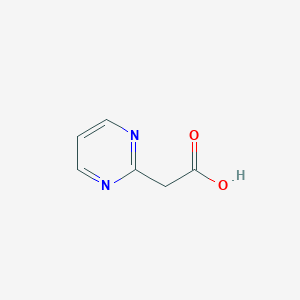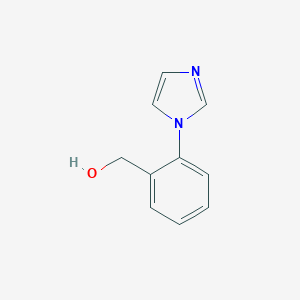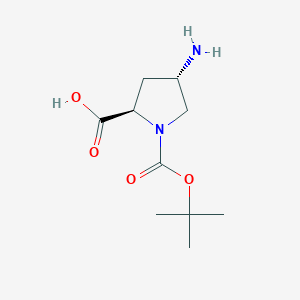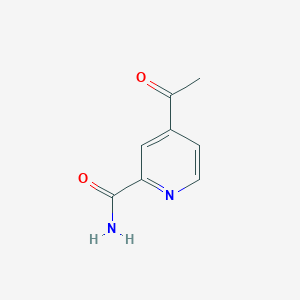
4-Acetylpicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetylpicolinamide (4-AP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of picolinic acid, which is a natural metabolite in the human body. 4-AP has been found to have a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases and disorders.
Wirkmechanismus
The mechanism of action of 4-Acetylpicolinamide is not fully understood, but it is believed to act on potassium channels in the nervous system. By blocking these channels, 4-Acetylpicolinamide can increase the release of neurotransmitters and promote the regeneration of damaged nerves.
Biochemische Und Physiologische Effekte
4-Acetylpicolinamide has been found to have a range of biochemical and physiological effects. It can increase the release of acetylcholine, a neurotransmitter that is important for cognitive function. 4-Acetylpicolinamide has also been found to improve muscle function and reduce spasticity in patients with neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Acetylpicolinamide in lab experiments is its low toxicity and high solubility in water. However, its effects can be variable depending on the concentration used, and it can be difficult to achieve consistent results.
Zukünftige Richtungen
There are several potential future directions for research on 4-Acetylpicolinamide. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been found to improve cognitive function in animal models. Another area of interest is its potential use in the treatment of spinal cord injury, as it has been found to promote nerve regeneration. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 4-Acetylpicolinamide.
Synthesemethoden
The synthesis of 4-Acetylpicolinamide can be achieved through several methods, including the reaction of picolinic acid with acetic anhydride and the reaction of picolinamide with acetyl chloride. The latter method is preferred due to its higher yield and simpler reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-Acetylpicolinamide has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects and has been investigated for the treatment of neurological disorders such as multiple sclerosis, spinal cord injury, and cerebral ischemia. 4-Acetylpicolinamide has also been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
135450-71-4 |
|---|---|
Produktname |
4-Acetylpicolinamide |
Molekularformel |
C8H8N2O2 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
4-acetylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H8N2O2/c1-5(11)6-2-3-10-7(4-6)8(9)12/h2-4H,1H3,(H2,9,12) |
InChI-Schlüssel |
KTULWXKYCZHSMW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=NC=C1)C(=O)N |
Kanonische SMILES |
CC(=O)C1=CC(=NC=C1)C(=O)N |
Synonyme |
2-Pyridinecarboxamide, 4-acetyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B151146.png)



